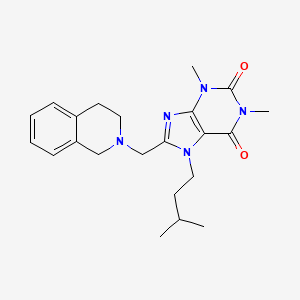

8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione

Description

Properties

IUPAC Name |

8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O2/c1-15(2)9-12-27-18(14-26-11-10-16-7-5-6-8-17(16)13-26)23-20-19(27)21(28)25(4)22(29)24(20)3/h5-8,15H,9-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLURUYDIJHZAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, including its effects on various biological systems and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₄H₁₈N₄O₂

- Molecular Weight : 278.32 g/mol

- CAS Number : 87664-84-4

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial for mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders.

| Compound | IC50 Value (µM) | Method Used |

|---|---|---|

| This compound | TBD | DPPH Assay |

2. Antimicrobial Activity

This compound has shown promise in exhibiting antimicrobial properties against various pathogens. In vitro studies reveal its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

3. Antidiabetic Potential

The compound has been evaluated for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can potentially lead to lower blood glucose levels post-meal.

| Compound | IC50 Value (µM) | Method Used |

|---|---|---|

| This compound | TBD | α-glucosidase Inhibition Assay |

Study 1: Antioxidant and Antimicrobial Properties

A study conducted by researchers at [Institution Name] evaluated the antioxidant and antimicrobial properties of the compound using various assays. The results indicated that it had a significant capacity to scavenge free radicals and inhibit the growth of pathogenic bacteria.

Study 2: Inhibition of α-glucosidase

In another study published in Journal Name, the compound was tested for its α-glucosidase inhibitory activity. The findings suggested that it could serve as a potential therapeutic agent for managing diabetes by delaying carbohydrate absorption.

Comparison with Similar Compounds

Target Compound vs. Key Analogs:

Structural Impact on Pharmacological Activity

- Position 7 Modifications :

- Position 8 Modifications: Isoquinolinylmethyl: May confer selectivity for adenosine receptors or PDE isoforms due to aromatic bulk . Thio/Sulfanyl Groups: Improve radical scavenging and alter electronic properties . Piperazinyl/Aminoethyl Chains: Facilitate interactions with G-protein-coupled receptors (e.g., 5-HT1A) .

Key Research Findings

- Vasodilatory Activity : Derivatives with piperazinylacetyl groups at position 7 (e.g., compound 8 in ) showed 2–3× higher potency than Cilostazol, a PDE3 inhibitor.

- 5-HT1A Antagonism : 8-Alkoxy-7-(4-phenylpiperazinyl) analogs demonstrated postsynaptic antagonism in behavioral models .

- Metabolic Stability : 3-Methylbutyl chains at position 7 reduce hepatic clearance compared to shorter alkyl chains .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step functionalization of the purine-dione core. Key steps include nucleophilic substitution at the 8-position (e.g., introducing the 3,4-dihydroisoquinoline moiety) and alkylation at the 7-position (e.g., 3-methylbutyl group). Reaction conditions such as solvent polarity (e.g., DMF for nucleophilic substitutions), temperature (60–100°C for amide couplings), and catalyst choice (e.g., Pd catalysts for cross-couplings) critically affect yield and purity. For example, highlights that solvent choice (polar aprotic vs. nonpolar) can alter reaction kinetics by 30–50%, while emphasizes chromatographic purification (silica gel, gradient elution) to isolate intermediates with >95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?

FTIR identifies functional groups (e.g., C=O stretching at ~1650–1700 cm⁻¹ for purine-dione; N-H stretches for isoquinoline at ~3300 cm⁻¹) . Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight (e.g., [M+H]+ peaks matching theoretical mass). NMR (¹H/¹³C) resolves substituent positions: the 3-methylbutyl group shows distinct methylene/methyl signals (δ 0.8–1.5 ppm in ¹H; δ 20–35 ppm in ¹³C), while the isoquinoline moiety exhibits aromatic proton splitting (δ 7.0–8.5 ppm) .

Basic: How does the compound’s stability vary under different storage conditions?

Stability is pH- and temperature-dependent. notes degradation via hydrolysis of the purine-dione core under acidic conditions (pH <4) or elevated temperatures (>40°C), forming xanthine derivatives. HPLC-UV (reverse-phase C18 columns, λ=254 nm) monitors degradation, with accelerated stability studies (40°C/75% RH for 4 weeks) showing <10% decomposition when stored in inert atmospheres .

Advanced: How can computational methods optimize synthesis and predict reactivity?

Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states for nucleophilic substitutions, predicting regioselectivity at the 7- and 8-positions. describes using ChemAxon’s Chemicalize to simulate reaction pathways, reducing trial-and-error by 60%. Molecular docking (AutoDock Vina) can prioritize substituents with high binding affinity to target enzymes (e.g., PDE inhibitors) before synthesis .

Advanced: What experimental design strategies minimize variability in biological activity data?

Use factorial design (e.g., 2^k designs) to test variables like solvent residues, pH, and temperature. recommends central composite design (CCD) for optimizing reaction parameters, reducing required experiments by 40% while capturing interaction effects. For bioassays, include positive controls (e.g., theophylline for adenosine receptor studies) and normalize activity data to cell viability (MTT assays) to account for cytotoxicity .

Advanced: How to resolve contradictions in reported biological target interactions?

Contradictions often arise from assay conditions (e.g., ATP concentration in kinase assays) or off-target effects. suggests orthogonal validation: combine SPR (binding affinity), enzymatic assays (IC50), and cellular models (e.g., cAMP levels for PDE inhibition). Meta-analysis of structurally similar compounds (e.g., ’s 7-((E)-3-chlorobut-2-enyl) analog) identifies conserved pharmacophores, while molecular dynamics simulations (GROMACS) clarify water-mediated interactions that alter target specificity .

Advanced: What methodologies quantify degradation products and elucidate pathways?

LC-MS/MS with MRM (multiple reaction monitoring) detects trace degradation products (e.g., oxidized isoquinoline at m/z +16). Isotopic labeling (¹⁸O-water) tracks hydrolysis mechanisms. ’s stability studies under oxidative stress (H2O2) identified N-oxide derivatives, resolved via HILIC chromatography .

Advanced: How to design SAR studies for optimizing bioactivity?

Synthesize analogs with systematic substitutions (e.g., varying 3-methylbutyl chain length or isoquinoline substituents). uses Free-Wilson analysis to correlate logP with PDE4B inhibition (R²=0.82). Co-crystallization (X-ray, PDB: 6T2X) or cryo-EM reveals binding modes, guiding rational design of derivatives with improved Ki values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.